1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
Beschreibung
1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and an azetidine-3-carboxamide group linked to a 2,3-dichlorophenyl ring.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N7O/c17-11-2-1-3-12(15(11)18)23-16(26)10-5-24(6-10)13-4-14(21-8-20-13)25-9-19-7-22-25/h1-4,7-10H,5-6H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYXBOFMEYMGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, a pyrimidine moiety, and an azetidine structure. Its molecular formula is , and it features several functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that triazole and pyrimidine derivatives exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation:
- Inhibition of Kinases : Triazole derivatives have been shown to inhibit various kinases that are pivotal in cancer signaling pathways. For instance, studies have demonstrated that modifications on the triazole ring can enhance selectivity towards specific targets such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : The compound has been observed to increase the expression of pro-apoptotic factors like p53 , leading to enhanced apoptosis in cancer cell lines such as MCF-7 . This suggests a potential role in therapeutic strategies against breast cancer.
Antimicrobial Activity
The compound's structural components suggest possible antimicrobial properties. Triazoles are known for their efficacy against fungal infections, while pyrimidines have been implicated in antibacterial activity:
- Inhibition of Fungal Growth : Research indicates that triazole derivatives can effectively inhibit fungal pathogens by targeting their biosynthetic pathways .
- Broad-Spectrum Antimicrobial Effects : The incorporation of dichlorophenyl groups may enhance the compound's ability to interact with microbial cell membranes, leading to increased permeability and cell death .
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics. The study highlighted its ability to induce apoptosis through caspase activation and inhibition of cell cycle progression .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar triazole-pyrimidine compounds against Candida albicans and Staphylococcus aureus. The results indicated significant inhibition zones at low concentrations, suggesting that structural modifications enhance bioactivity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting enzymes critical for DNA synthesis and repair.
- Receptor Modulation : Interaction with cellular receptors involved in growth factor signaling.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The triazole moiety can inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Efficacy : Studies have shown that derivatives similar to this compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies:
- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. The mechanism may involve the modulation of specific signaling pathways related to cell growth and apoptosis.
- Case Studies : For example, a study reported that similar triazole-containing compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Target Enzymes : It has been shown to inhibit enzymes involved in various metabolic pathways, which could be beneficial for treating diseases associated with enzyme dysregulation.
- Research Findings : Compounds with similar structures have been reported to act as inhibitors for enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammation and signaling pathways .
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1: Intermediate Synthesis | Cyclization of hydrazine derivatives with carbonyl compounds |
| Step 2: Coupling | Reaction with azetidine derivatives |
| Step 3: Purification | Chromatography and crystallization |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The 2,3-dichlorophenyl group, present in both the target compound and ’s P2X7 antagonists, is associated with enhanced lipophilicity and receptor-binding affinity in inflammatory pathways .
- Triazole-pyrimidine cores (target compound) versus triazole-pyridine () or pyrazolopyridine () systems demonstrate how heterocycle choice impacts electronic properties and target selectivity. The pyrimidine-triazole combination may favor kinase inhibition, whereas pyridine-triazole derivatives are linked to agrochemical activity .
Physicochemical and Electronic Properties
- Electron Delocalization: The triazole ring in the target compound likely exhibits significant electron delocalization, as seen in ’s triazole derivatives (C–N bond lengths: 1.348–1.366 Å, closer to double bonds than single bonds).
- Hydrogen Bonding : Unlike ’s compound, which relies on intramolecular C–H⋯O/N bonds for stability, the target compound’s azetidine carboxamide group may form intermolecular hydrogen bonds, improving solubility or protein interactions .
Q & A
Basic: What synthetic routes are commonly employed to synthesize this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the azetidine ring followed by functionalization with pyrimidine and 1,2,4-triazole moieties. Key steps include:
- Azetidine core formation : Cyclization of β-lactam precursors or ring-closing metathesis .
- Pyrimidine coupling : Suzuki-Miyaura cross-coupling to attach the pyrimidine ring to the azetidine core .
- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to install the 1,2,4-triazole group .
Optimization strategies : - Vary reaction temperature (60–120°C) and solvent polarity (DMF, THF) to balance reactivity and stability .
- Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for efficient coupling .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrimidine C-H couplings at δ 8.6–9.0 ppm) and azetidine ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC-PDA : Ensures >95% purity by detecting impurities at 254 nm .
- X-ray crystallography : Resolves stereochemistry of the azetidine carboxamide .
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
- In vitro enzyme assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at 1–10 µM concentrations .
- Cell viability assays : Test antiproliferative effects in cancer lines (e.g., MTT assay) with IC₅₀ determination .
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to measure interactions with receptors .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Systematic substitution : Modify the 2,3-dichlorophenyl group or triazole moiety to assess steric/electronic effects .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
- Crystallographic studies : Resolve ligand-target complexes (e.g., kinase-inhibitor co-crystals) to identify key binding motifs .
Advanced: How can computational chemistry aid in optimizing this compound’s synthesis and bioactivity?
Answer:
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., azetidine ring closure) .
- Molecular docking : Screen virtual libraries against target proteins (e.g., EGFR kinase) to prioritize derivatives .
- ADMET prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., logP, CYP inhibition) .
Advanced: How can Design of Experiments (DoE) improve process optimization for large-scale synthesis?
Answer:
- Factorial design : Test variables (temperature, catalyst loading) in parallel to identify interactions .
- Response surface methodology (RSM) : Model yield vs. reaction time/pH to pinpoint optimal conditions .
- Taguchi methods : Reduce variability by controlling noise factors (e.g., moisture levels) .
Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?
Answer:
- Kinetic isotope effects (KIE) : Probe enzymatic transition states using deuterated substrates .
- RNA-seq/proteomics : Identify differentially expressed genes/proteins post-treatment .
- Cryo-EM : Resolve ligand-induced conformational changes in target proteins .
Advanced: How should researchers address contradictory bioactivity data across different assay systems?
Answer:
- Assay standardization : Normalize cell lines (e.g., ATCC authentication) and control for serum batch effects .
- Orthogonal validation : Confirm hits using SPR (binding) and CRISPR knockouts (functional relevance) .
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends .
Advanced: What strategies are effective for studying this compound’s pharmacokinetics and toxicity?
Answer:
- In vitro hepatocyte stability : Assess metabolic clearance using LC-MS/MS .
- hERG assay : Screen for cardiac toxicity via patch-clamp electrophysiology .
- In vivo PK : Administer IV/PO doses in rodents and quantify plasma levels over 24h .
Advanced: How can researchers evaluate the hydrolytic stability of the azetidine ring under physiological conditions?
Answer:
- Forced degradation studies : Incubate compound in PBS (pH 7.4, 37°C) and monitor ring opening via ¹H NMR .
- Activation energy calculation : Use Arrhenius plots to predict shelf-life .
- Molecular dynamics (MD) : Simulate ring strain and solvation effects .
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